molecular formula C21H12F2N2O4 B5481261 2,4-difluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide

2,4-difluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide

Cat. No.: B5481261
M. Wt: 394.3 g/mol
InChI Key: ZNIJSOPKCPHKCA-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzofuran ring system, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms and a nitro group further enhances its chemical reactivity and potential utility in various scientific fields.

Properties

IUPAC Name

2,4-difluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F2N2O4/c22-13-6-7-15(17(23)8-13)21(26)24-18-9-14(25(27)28)10-20-16(18)11-19(29-20)12-4-2-1-3-5-12/h1-11H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIJSOPKCPHKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3O2)[N+](=O)[O-])NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Fluorination: The fluorine atoms are introduced via a halogen exchange reaction, often using a fluorinating agent such as potassium fluoride.

    Amidation: The final step involves the formation of the benzamide by reacting the benzofuran derivative with 2,4-difluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and fluorination steps, as well as advanced purification techniques like simulated moving-bed chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium methoxide, methanol.

    Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.

Major Products

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of methoxy-substituted derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2,4-Difluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring system can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide is unique due to its combination of a benzofuran ring with difluoro and nitro functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.

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